molecular formula C13H12F3N3O B3036346 4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339107-16-3

4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3036346
CAS RN: 339107-16-3
M. Wt: 283.25 g/mol
InChI Key: AWWQGBFACOSXOR-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl group attached to the pyrazolone ring could potentially increase the compound’s stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolone ring with a trifluoromethyl group at the 5-position and a dimethylaniline group at the 4-position via a methylene bridge .


Chemical Reactions Analysis

Pyrazolones can undergo a variety of reactions, including cycloadditions, substitutions, and oxidations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group could increase its lipophilicity and stability, while the dimethylaniline group could contribute to its basicity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Studies : This compound is synthesized and characterized using various techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic technique. The studies focus on tautomeric equilibria and crystal structure analyses, providing insights into its molecular properties (Hayvalı, Unver, & Svoboda, 2010).

Applications in Organic Synthesis

  • Preparation of Schiff Base Ligands : It's used in preparing Schiff base ligands which have applications in various fields like catalysis, organic synthesis, and potentially in drug discovery (Hayvalı, Unver, & Svoboda, 2010).

  • Green Synthesis of Anticancer Agents : Utilized in green, one-pot catalyst-free synthesis of novel compounds with potential anticancer properties. This highlights its role in developing environmentally friendly synthetic methods (Ali et al., 2021).

Chemical Structure and Properties

  • Tautomeric Forms and Intramolecular Bonding : The compound exists in multiple tautomeric forms, with intramolecular hydrogen bonding playing a significant role in its stability and reactivity (Rockley & Summers, 1981).

  • Environmental Applications : Its derivatives have been synthesized using both conventional and non-conventional methods, and these derivatives have shown antimicrobial activity, indicating potential environmental applications (Shelke et al., 2007).

  • Structural Elucidation through X-ray Analysis : Used in the synthesis of novel heterocyclic systems whose structures are elucidated using X-ray analysis. This plays a crucial role in understanding the compound’s chemical behavior and potential applications (Holzer et al., 2003).

  • Mass Spectral Fragmentation Study : Research has been conducted to understand its mass spectral fragmentation patterns, which is important for its identification and analysis in various applications (Keats, Rockley, & Summers, 1982).

Future Directions

The study of pyrazolone derivatives is an active area of research due to their diverse biological activities . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

4-[(2,6-dimethylphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-7-4-3-5-8(2)10(7)17-6-9-11(13(14,15)16)18-19-12(9)20/h3-6H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQGBFACOSXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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